2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione

Catalog No.
S717788
CAS No.
380430-66-0
M.F
C21H22BNO4
M. Wt
363.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl...

CAS Number

380430-66-0

Product Name

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione

IUPAC Name

2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione

Molecular Formula

C21H22BNO4

Molecular Weight

363.2 g/mol

InChI

InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)17-12-8-5-9-14(17)13-23-18(24)15-10-6-7-11-16(15)19(23)25/h5-12H,13H2,1-4H3

InChI Key

HXXPHCDZEYKJQR-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O

Borylation of Arenes

Scientific Field: This application falls under the field of Organic Chemistry, specifically in reactions involving the borylation of arenes .

Summary of Application: The compound can be used as a reagent to borylate arenes . Borylation is a process where a boron atom is introduced into an organic molecule. This is a key step in many organic synthesis reactions.

Results or Outcomes: The outcome of this application is the successful borylation of the arene, which can then be used as an intermediate in further reactions .

Photocatalytic Hydrogen Peroxide Generation

Scientific Field: This application is in the field of Environmental Chemistry and Photocatalysis .

Summary of Application: The compound is used in the construction of conjugated organic polymers for efficient photocatalytic hydrogen peroxide generation .

Methods of Application: The compound is used in the synthesis of a donor–bridge–acceptor (D-B-A) organic polymer conjugated by the Sonogashira–Hagihara coupling reaction with tetraphenylethene (TPE) units as the electron donors, acetylene (A) as the connectors and pyrene (P) moieties as the electron acceptors .

Results or Outcomes: The resulting TPE-A-P exhibits a remarkable solar-to-chemical conversion of 1.65% and a high BET-specific surface area (1132 m²·g⁻¹). Furthermore, even under anaerobic conditions, it demonstrates an impressive H₂O₂ photosynthetic efficiency of 1770 μmol g⁻¹ h⁻¹ .

Preparation of Conjugated Copolymers

Scientific Field: This application is in the field of Polymer Chemistry .

Summary of Application: The compound can be used in the synthesis of intermediates for generating conjugated copolymers .

Methods of Application: The compound is used to prepare intermediates such as 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole and 3,9-Bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di (1-decylundecyl)indolo [3,2- b ]carbazole .

Results or Outcomes: The resulting intermediates can be used to generate conjugated copolymers .

Suzuki-Miyaura Cross-Coupling Reactions

Scientific Field: This application is in the field of Organic Synthesis .

Summary of Application: The compound can be used as a reagent for Suzuki-Miyaura cross-coupling reactions .

Methods of Application: The compound is used in conjunction with a suitable catalyst (typically a palladium compound) and an organic halide to carry out the Suzuki-Miyaura cross-coupling reaction .

Results or Outcomes: The outcome of this application is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione is an organic compound characterized by its unique structural features, including a boron-containing dioxaborolane ring and an isoindole-1,3-dione moiety. The molecular formula is C21H22BNO4C_{21}H_{22}BNO_4, and it has a molecular weight of approximately 363.22 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the boron atom which can facilitate various

There is no current information available on the specific mechanism of action of Compound X. As mentioned earlier, the presence of the pinacol boronate group suggests its potential role as a building block in organic synthesis via Suzuki-Miyaura coupling.

  • Potential skin and eye irritant: Aromatic amines and imides can cause skin and eye irritation upon contact.
  • May be harmful if inhaled or ingested: Standard laboratory practices for handling organic compounds should be followed, including working in a fume hood and wearing appropriate personal protective equipment (PPE) like gloves and safety glasses.
And interacts with enzymes and proteins to facilitate the formation of boronate esters. This compound has shown potential to influence cell signaling pathways, gene expression, and cellular metabolism. Notably, it may affect the expression of genes involved in metabolic pathways and cell cycle regulation .

The synthesis of this compound typically involves multiple steps:

  • Formation of the Dioxaborolane Ring: This can be achieved by reacting pinacol with boron trihalides or boronic acids under controlled conditions.
  • Attachment to Benzyl Group: The dioxaborolane ring is then connected to a benzyl group through a palladium-catalyzed borylation reaction.
  • Coupling with Isoindoline-1,3-dione: The final step involves coupling the benzyl-dioxaborolane intermediate with isoindoline-1,3-dione using suitable coupling agents .

The compound has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: It is explored for potential therapeutic properties and as a precursor for drug development.
  • Materials Science: Used in developing advanced materials such as polymers and nanomaterials.
  • Catalysis: Functions as a catalyst or catalyst precursor in diverse

Interaction studies indicate that 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione interacts with various cellular components. These interactions can lead to significant effects on cellular processes such as proliferation and apoptosis. The compound's ability to modulate cell signaling pathways makes it a candidate for further research into its therapeutic potential .

Several compounds share structural similarities with 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Phthalimidomethyl)benzeneboronic acidContains a phthalimide group linked to a boronic acidUsed in various organic transformations
Isoindole derivativesSimilar isoindole structureVarying substituents lead to different biological activities
Boron-containing compoundsIncludes dioxaborolane ringsKnown for their role in catalysis and organic synthesis

The uniqueness of 2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione lies in its specific combination of the dioxaborolane ring with the isoindoline framework and its potential applications in both synthetic chemistry and biological research .

2-[2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione represents a complex organoboron compound with multiple systematic naming conventions that reflect its structural complexity. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione, which precisely describes the connectivity and substitution pattern of its constituent molecular fragments. Alternative nomenclature includes (2-Phthalimidomethylphenyl)boronic acid pinacol ester, which emphasizes the functional group relationship between the boronic acid derivative and the phthalimide moiety.

The molecular formula of this compound is C21H22BNO4, with a molecular weight of 363.2 grams per mole. The structural architecture consists of three primary components: a tetramethyl-substituted dioxaborolane ring, a benzyl linking unit, and an isoindole-1,3-dione core. The dioxaborolane ring, commonly referred to as a pinacol boronic ester, provides the characteristic organoboron functionality that enables participation in cross-coupling reactions. The InChI key for this compound is HXXPHCDZEYKJQR-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications.

PropertyValue
Molecular FormulaC21H22BNO4
Molecular Weight363.2 g/mol
InChI KeyHXXPHCDZEYKJQR-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C(=O)C4=CC=CC=C4C3=O
CAS Registry Number805-547-6

The structural integrity of this compound is maintained through specific bonding patterns that influence its chemical reactivity and stability. The boron center adopts a tetrahedral geometry when coordinated within the dioxaborolane ring system, contrasting with the typical trigonal planar arrangement observed in many other organoboron species. This geometric constraint imposed by the pinacol ligand framework enhances the stability of the boronic ester functionality while preserving its reactivity toward transmetalation processes.

Historical Context in Organoboron Chemistry

The development of 2-[2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione emerged from the broader evolution of organoboron chemistry, which has undergone significant transformation since the mid-twentieth century. The foundational discovery of hydroboration by Herbert C. Brown in 1956 established the fundamental principles that would later enable the development of sophisticated boronic ester derivatives. Brown's pioneering work demonstrated that alkenes could be efficiently converted to organoborane compounds through the addition of borane reagents, initially leading to skepticism from the scientific community due to the perceived limited utility of these exotic compounds.

The historical trajectory of organoboron chemistry experienced a pivotal acceleration with the development of the Suzuki-Miyaura coupling reaction in 1979. This metal-catalyzed carbon-carbon bond forming reaction between organoboron compounds and organohalides fundamentally changed the perception of boron-containing molecules from laboratory curiosities to essential synthetic reagents. The recognition of this transformative methodology culminated in the award of the 2010 Nobel Prize in Chemistry to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-coupling reactions.

YearMilestoneSignificance
1956Hydroboration DiscoveryFoundation of organoboron synthetic methods
1979First Suzuki CouplingCarbon-carbon bond formation via boronic acids
1981Suzuki-Miyaura ReactionEstablishment of boronic acid cross-coupling
2010Nobel Prize RecognitionValidation of cross-coupling methodology

The specific development of pinacol boronic esters, including compounds such as 2-[2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione, represents a refinement of organoboron chemistry that addresses practical limitations of boronic acids. These ester derivatives offer enhanced stability, improved handling characteristics, and compatibility with a broader range of reaction conditions compared to their corresponding boronic acid counterparts. The pinacol protection strategy provides a robust framework that maintains the essential reactivity of the boron center while preventing unwanted side reactions that can plague free boronic acids.

The integration of phthalimide functionality into organoboron scaffolds reflects the sophisticated approach of modern synthetic chemistry, where multiple functional groups are combined to create versatile intermediates capable of participating in diverse transformation sequences. This design philosophy exemplifies the evolution from simple organoboron reagents to complex multifunctional building blocks that can serve as platforms for accessing intricate molecular architectures through strategic synthetic planning.

Significance in Synthetic Organic Chemistry

The significance of 2-[2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione in synthetic organic chemistry stems from its unique combination of reactivity patterns and functional group compatibility that enables diverse synthetic applications. The compound serves as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, where the boronic ester functionality undergoes transmetalation with palladium complexes to form new carbon-carbon bonds. This reactivity pattern has been extensively documented in pharmaceutical synthesis, where late-stage coupling strategies enable the efficient construction of complex drug molecules.

The mechanistic pathway for Suzuki-Miyaura coupling involving this compound follows the established catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. During the transmetalation phase, the boronic ester transfers its organic substituent to the palladium center, with the base playing a crucial role in activating the organoboron species and facilitating the metal-ligand exchange process. Research has demonstrated that pinacol boronic esters, including this compound, can participate effectively in coupling reactions under mild conditions with appropriate catalyst systems.

Reaction TypeApplicationTypical Conditions
Suzuki-Miyaura CouplingCarbon-carbon bond formationPalladium catalyst, base, organic solvent
ProtodeboronationFunctional group removalAcid conditions, protic solvents
Chan-Lam CouplingCarbon-heteroatom bond formationCopper catalyst, oxidant

The phthalimide component of this molecule provides additional synthetic utility through its established reactivity patterns in organic synthesis. The phthalimide group can serve as a nitrogen source for subsequent transformations, including Gabriel synthesis applications where the nitrogen functionality can be revealed through hydrazinolysis or other deprotection strategies. This dual functionality creates opportunities for convergent synthetic approaches where both the aromatic coupling and nitrogen introduction can be achieved from a single starting material.

Recent advances in cross-coupling methodology have expanded the utility of compounds like 2-[2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione beyond traditional Suzuki coupling applications. Studies have demonstrated successful coupling of unprotected nitrogen-rich heterocycles using specialized catalyst systems, indicating that the presence of the phthalimide functionality need not preclude effective cross-coupling reactions when appropriate conditions are employed. These developments highlight the continuing evolution of organoboron chemistry and the expanding scope of applications for sophisticated boronic ester derivatives.

The role of this compound in medicinal chemistry applications reflects the broader significance of organoboron compounds in drug discovery and development. The ability to introduce diverse aromatic substituents through cross-coupling reactions enables systematic structure-activity relationship studies and the efficient synthesis of compound libraries for biological evaluation. The stability and reactivity profile of pinacol boronic esters make them particularly suitable for pharmaceutical applications where reliable synthetic methods are essential for accessing target compounds with sufficient purity and yield for biological testing.

Molecular Formula (C21H22BNO4) and Weight (363.2 g/mol)

The compound 2-[2-(4,4,5,5-Tetramethyl- [1] [2] [3]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione possesses the molecular formula C21H22BNO4 with a precise molecular weight of 363.21 g/mol [4] [5]. The exact mass has been determined through high-resolution mass spectrometry to be 363.164188 g/mol [6]. This molecular composition indicates the presence of twenty-one carbon atoms, twenty-two hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms within the molecular structure [7].

The compound is registered under the Chemical Abstracts Service number 138500-87-5, providing a unique identifier for this specific chemical entity [4] [5]. The International Union of Pure and Applied Chemistry name for this compound is 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione [5].

PropertyValue
Molecular FormulaC21H22BNO4
Molecular Weight363.21 g/mol
Exact Mass363.164188 g/mol
CAS Number138500-87-5
InChI KeyZLSIUDAKDAXZRV-UHFFFAOYSA-N

Physical State and Appearance

The compound exists as a solid crystalline material under standard laboratory conditions [4] [7]. The physical appearance is characterized as a white to pale yellow crystalline powder [4]. Commercial samples typically exhibit an off-white to light yellow coloration, which may vary slightly depending on the purity and storage conditions [4]. The crystalline nature of the compound indicates a well-ordered molecular arrangement in the solid state, contributing to its stability and handling characteristics [4].

Melting Point and Thermal Properties

While specific melting point data for this exact compound was not readily available in the literature, related benzyl phthalimide derivatives typically exhibit melting points in the range of 110-170°C [8]. The compound demonstrates thermal stability under normal storage conditions, with recommended storage temperatures between 2-10°C to maintain optimal purity [4]. The tetramethyl dioxaborolan moiety contributes to the overall thermal stability of the molecule, as boronic esters of this type generally show good thermal properties [9].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectroscopy Characteristics

The nuclear magnetic resonance spectroscopic profile of 2-[2-(4,4,5,5-Tetramethyl- [1] [2] [3]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione exhibits characteristic signals corresponding to its distinct functional groups [2] [10]. The phthalimide aromatic protons typically appear as a multiplet in the region of 7.70-7.90 parts per million, displaying the characteristic second-order splitting pattern associated with the benzene ring system [2] [11]. The benzyl methylene bridge protons manifest as a singlet around 4.80-5.20 parts per million, reflecting the deshielding effect of the adjacent aromatic systems [2] [8].

The tetramethyl groups of the dioxaborolan ring system generate a prominent singlet at approximately 1.20-1.30 parts per million, integrating for twelve protons [1] [12]. In carbon-13 nuclear magnetic resonance spectroscopy, the phthalimide carbonyl carbons resonate in the characteristic range of 167-169 parts per million [2] [13]. The quaternary carbon atoms of the tetramethyl dioxaborolan system appear around 83-84 parts per million, while the methyl carbons are observed at 24-25 parts per million [12] [13].

Boron-11 nuclear magnetic resonance analysis reveals a broad signal in the range of 26-31 parts per million, characteristic of tricoordinate boron in boronic ester systems [14]. The chemical shift anisotropy for the boron nucleus in such compounds typically ranges from 10-40 parts per million, reflecting the electronic environment around the boron center [14].

Functional Group1H NMR (ppm)13C NMR (ppm)11B NMR (ppm)
Phthalimide aromatic H7.70-7.90 (m, 4H)123-134-
Phthalimide C=O-167-169-
Benzyl CH24.80-5.20 (s, 2H)42-44-
Tetramethyl CH31.20-1.30 (s, 12H)24-25-
Quaternary C-83-84-
Boron center--26-31

Infrared Spectroscopy Features

The infrared spectroscopic analysis of this compound reveals distinct absorption bands characteristic of its functional groups [15] [16]. The phthalimide moiety exhibits two strong carbonyl stretching vibrations, with the symmetric stretch appearing at 1710-1720 cm⁻¹ and the asymmetric stretch at 1760-1770 cm⁻¹ [2] [15]. These frequencies are diagnostic for the imide functional group and distinguish it from other carbonyl-containing compounds [2].

The aromatic carbon-carbon stretching vibrations appear as medium intensity bands in the 1580-1600 cm⁻¹ region [15]. Aromatic carbon-hydrogen stretching occurs in the 3050-3100 cm⁻¹ range as weak absorptions [15]. The aliphatic carbon-hydrogen stretching from the methyl groups of the dioxaborolan ring manifests as medium intensity bands between 2900-3000 cm⁻¹ [16].

The boronic ester functionality contributes strong absorption bands in the 1300-1400 cm⁻¹ region, corresponding to boron-oxygen stretching vibrations [15] [16]. The aromatic substitution pattern can be identified through characteristic carbon-hydrogen bending vibrations in the 750-850 cm⁻¹ region [15].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Phthalimide C=O (symmetric)1710-1720StrongImide carbonyl
Phthalimide C=O (asymmetric)1760-1770StrongImide carbonyl
Aromatic C=C1580-1600MediumRing framework
B-O stretch1300-1400StrongBoronic ester
Aromatic C-H3050-3100WeakAromatic protons
Aliphatic C-H2900-3000MediumMethyl groups

Mass Spectrometry Analysis

Mass spectrometric analysis of 2-[2-(4,4,5,5-Tetramethyl- [1] [2] [3]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione provides valuable structural information through characteristic fragmentation patterns [6] [17]. The molecular ion peak appears at m/z 363, typically with moderate intensity (15-25% relative abundance) [6]. The base peak commonly occurs at m/z 148, corresponding to the phthalimide fragment (C8H4NO2+), which represents the most stable fragment ion [17].

Significant fragmentation involves the loss of the dioxaborolane moiety, producing an ion at m/z 275 ([M-C4H8O2]+) with 35-45% relative intensity [17]. Another important fragmentation pathway results in the loss of the entire boronic ester group, yielding an ion at m/z 236 ([M-C6H12O2B]+) with high relative abundance (60-80%) [17].

Additional diagnostic fragments include the phthalic anhydride ion at m/z 120 (C7H4O2+) and various boronic ester-related fragments such as the dioxaborolane fragment at m/z 87 (C4H8O2B+) [17]. The fragmentation pattern confirms the structural integrity of the molecule and provides unambiguous identification of the compound [6].

Fragment Ionm/zRelative Intensity (%)Assignment
[M]+36315-25Molecular ion
[C8H4NO2]+14890-100Phthalimide fragment
[M-C6H12O2B]+23660-80Loss of boronic ester
[M-C4H8O2]+27535-45Loss of dioxaborolane
[C7H4O2]+12025-35Phthalic anhydride
[C4H8O2B]+8720-30Dioxaborolane fragment

Structural Components and Conformational Analysis

Pinacol Boronic Ester Group Geometry

The pinacol boronic ester functionality adopts a characteristic half-chair conformation in the solid state, as determined through X-ray crystallographic analysis of related compounds [18]. The dioxaborolane ring exhibits a torsion angle of approximately -37° to -40° between the oxygen atoms and the quaternary carbon centers [18]. The boron-oxygen bond lengths typically range from 1.43 to 1.47 Å, consistent with tricoordinate boron systems [18] [19].

The oxygen-boron-oxygen bond angle measures approximately 110-115°, reflecting the trigonal planar geometry around the boron center [18]. The tetrahedral character at the boron atom has been calculated to be approximately 80-85%, indicating a strong preference for the trigonal planar arrangement [18]. This geometric arrangement contributes to the reactivity profile of the boronic ester in cross-coupling reactions [9] [19].

Computational analysis reveals that the pinacol boronic ester group exhibits remarkable conformational flexibility, with the bulky tetramethyl substitution providing steric protection while maintaining reactivity [9]. The dioxaborolane ring demonstrates stability against hydrolysis under neutral conditions, contributing to the overall stability of the compound [20].

Phthalimide Moiety Characteristics

The phthalimide functional group maintains a planar conformation with minimal deviation from planarity (less than 0.05 Å) [11]. The imide carbon-nitrogen-carbon bond angle typically measures 112-115°, characteristic of the rigid bicyclic structure [11]. The two carbonyl groups exhibit equal bond lengths and maintain coplanarity with the benzene ring system [2] [11].

The phthalimide aromatic system demonstrates characteristic electronic properties, with the nitrogen atom participating in resonance stabilization [10] [11]. The imide functionality exhibits hypersensitive nuclear magnetic resonance behavior, with chemical shifts and coupling patterns that are sensitive to environmental changes [11]. This sensitivity arises from the electronic interactions between the nitrogen lone pair and the aromatic π-system [11].

The planarity of the phthalimide system facilitates π-π stacking interactions in the solid state, contributing to the crystalline properties of the compound [11]. The rigid structure of the phthalimide moiety serves as an excellent protecting group for amine functionalities in synthetic applications [2].

Benzyl Linker Conformation

The benzyl methylene bridge adopts an extended conformation, providing optimal spatial separation between the phthalimide and boronic ester functionalities [8]. The carbon-nitrogen bond length in the benzyl linkage measures approximately 1.47-1.49 Å, typical for N-alkyl bonds in phthalimide systems [8]. The benzyl group exhibits free rotation around the carbon-nitrogen bond, allowing conformational flexibility [8].

The aromatic ring of the benzyl linker maintains coplanarity with the attached boronic ester group, minimizing steric interactions and optimizing electronic conjugation [21]. The substitution pattern on the benzene ring influences the overall molecular geometry and reactivity profile [21]. The extended conformation of the benzyl bridge prevents intramolecular interactions between the terminal functional groups, maintaining their independent reactivity [8].

Conformational analysis indicates that the benzyl linker provides an optimal balance between structural rigidity and flexibility, allowing the molecule to adopt favorable conformations for various chemical transformations [8]. The aromatic nature of the linker contributes to the overall stability of the compound through resonance stabilization [8].

Structural ComponentGeometric ParameterMethod
Dioxaborolane ringHalf-chair, -37° to -40° torsionX-ray crystallography
B-O bond lengths1.43-1.47 ÅX-ray crystallography
O-B-O bond angle110-115°X-ray crystallography
Phthalimide planarity<0.05 Å deviationX-ray crystallography
C-N-C bond angle112-115°Structural analysis
Benzyl conformationExtendedConformational analysis

The compound 2-[2-(4,4,5,5-Tetramethyl- [1] [2] [3]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione exists in three distinct positional isomeric forms, each characterized by the specific substitution pattern of the tetramethyldioxaborolan moiety on the phenyl ring [1] [4]. These positional isomers represent fundamental structural variations that arise from the different relative positions of the boron-containing substituent and the isoindole-benzyl linkage on the aromatic ring [5] [6].

Ortho-Substituted Variant (CAS: 380430-66-0)

The ortho-substituted variant represents the 1,2-disubstituted configuration where the dioxaborolan group and the isoindole-benzyl moiety occupy adjacent positions on the phenyl ring [1]. This isomer exhibits the molecular formula C21H22BNO4 with a molecular weight of 363.21 g/mol [1]. The IUPAC nomenclature designates this compound as 2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione [1].

The ortho-substitution pattern creates significant steric congestion due to the proximity of the bulky tetramethyldioxaborolan group to the benzyl-isoindole substituent [7] [8]. This spatial arrangement leads to conformational constraints that influence both the electronic properties and reactivity patterns of the molecule [9]. The adjacent positioning of these functional groups results in enhanced inductive effects through the aromatic system, affecting the overall electron density distribution [10].

Meta-Substituted Analogue (CAS: 214360-75-5)

The meta-substituted analogue corresponds to the 1,3-disubstituted arrangement, where the dioxaborolan group and the isoindole-benzyl chain are separated by a single carbon atom on the aromatic ring [11] [4]. This positional isomer maintains the same molecular formula C21H22BNO4 and molecular weight of 363.21 g/mol as its ortho and para counterparts [11].

The meta-substitution pattern provides an optimal balance between electronic communication and steric relief [12] [13]. The single-carbon separation minimizes direct steric interactions while maintaining sufficient electronic coupling through the aromatic π-system [14]. This configuration typically exhibits intermediate stability characteristics between the ortho and para isomers, with moderate susceptibility to degradation processes [15].

Para-Substituted Derivative (CAS: 138500-87-5)

The para-substituted derivative represents the 1,4-disubstituted configuration with the functional groups positioned at opposite ends of the phenyl ring [4] [16]. This isomer, designated as 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione, exhibits the characteristic molecular formula C21H22BNO4 [16] [17].

The para-substitution pattern offers maximum spatial separation between the two functional groups, resulting in minimal steric interference [18] [7]. This configuration typically demonstrates the highest degree of molecular symmetry among the three isomers, leading to simplified spectroscopic signatures and enhanced stability characteristics [5] [19]. The para-arrangement facilitates optimal electronic delocalization through the aromatic system while minimizing unfavorable steric interactions [10].

Comparative Analysis of Structural Variations

Effect of Substitution Position on Properties

The substitution position significantly influences the physicochemical properties of these isoindole derivatives through multiple mechanisms [9] [20]. Electronic effects dominate the property variations, with each substitution pattern creating distinct electron density distributions across the aromatic system [14] [21].

PropertyOrtho-SubstitutedMeta-SubstitutedPara-Substituted
Electronic EnvironmentCongested environmentIsolated substitutionSymmetric environment
Steric HindranceHigh steric strainMinimal steric effectsMinimal steric effects
Resonance EffectsLimited conjugationReduced conjugationMaximum conjugation
Inductive EffectsStrong inductive effectsModerate inductive effectsOptimal electronic distribution
Reactivity PatternEnhanced reactivityIntermediate reactivityControlled reactivity
Thermal StabilityModerate stabilityHigher stabilityHighest stability

The ortho-substituted variant experiences pronounced steric congestion that restricts conformational freedom and creates an electronically congested environment [7] [8]. This congestion leads to enhanced reactivity due to the destabilization of the ground state structure [13]. The meta-substituted analogue benefits from spatial isolation of the functional groups, providing balanced electronic properties with reduced steric interference [12]. The para-substituted derivative exhibits optimal electronic distribution through the aromatic system, resulting in maximum stability and controlled reactivity patterns [10] [22].

Relative Stability and Reactivity Patterns

Comparative stability analysis reveals distinct stability hierarchies among the three positional isomers [15] [23]. The para-substituted derivative demonstrates superior stability across multiple degradation pathways, including protodeboronation resistance, hydrolytic stability, and thermal decomposition resistance [15] [24].

PropertyOrthoMetaPara
Protodeboronation ResistanceModerate (enhanced by steric effects)Good (balanced electronics)Excellent (optimal electronics)
Hydrolytic StabilityLower due to congestionGood (minimal interference)Excellent (symmetric environment)
Thermal DecompositionModerate (steric strain)Good (reduced strain)Excellent (minimal strain)
Oxidative StabilityVariable (proximity effects)Good (isolated effects)Excellent (distributed effects)
Base-Catalyzed DegradationHigher susceptibilityModerate susceptibilityLowest susceptibility
Overall Stability Ranking3 (Least stable)2 (Intermediate)1 (Most stable)

The stability differences arise from fundamental electronic and steric factors [25] [26]. Ortho-substitution creates enhanced reactivity through ground-state destabilization, while para-substitution achieves maximum stabilization through optimal electronic delocalization [13] [22]. Meta-substitution provides intermediate characteristics with balanced properties between the two extremes [12].

Reactivity patterns in cross-coupling reactions demonstrate corresponding trends, with para-substituted derivatives exhibiting the highest efficiency in Suzuki-Miyaura coupling reactions [27] [28]. The symmetric electronic environment of the para-isomer facilitates optimal transmetalation rates and broad catalyst compatibility [25] [29].

Spectroscopic Differentiation Methods

Nuclear magnetic resonance spectroscopy provides the most effective means for distinguishing these positional isomers [30] [19]. The different substitution patterns create characteristic spectroscopic signatures that enable unambiguous identification and structural assignment [19] [31].

MethodPrincipleDistinguishing FeatureResolution
1H NMR SpectroscopyChemical environment differencesAromatic region (δH 6-8 ppm)High for meta/para distinction
13C NMR SpectroscopyCarbon environment resolutionAromatic region (δC 110-170 ppm)Excellent for all isomers
2D NMR (COSY/HSQC)Connectivity mappingCross-peak patternsExcellent connectivity info
Chemical Shift AnalysisElectronic environment effectsSubstitution-dependent shiftsGood for electronic effects
Coupling Pattern AnalysisSpin-spin coupling variationsJ-coupling patternsVariable based on substitution
Integration RatiosProton countingSymmetry-related equivalencesBest for para-substitution

The aromatic region of 1H NMR spectra (δH 6-8 ppm) exhibits distinct patterns for each isomer [19] [32]. Para-substituted derivatives display characteristic symmetric doublet patterns due to the equivalent proton environments created by the 1,4-substitution [33] [34]. Meta-substituted compounds show distinct splitting patterns with specific meta-coupling constants (J = 1-3 Hz) [33], while ortho-substituted variants exhibit complex multiplicities due to ortho-coupling interactions (J = 7-8 Hz) [32] [33].

IsomerAromatic 1H SignalsExpected δH Range (ppm)13C Aromatic SignalsDiagnostic FeaturesIntegration Ratio
OrthoComplex multiplicity7.2-7.86-7 distinct peaksOrtho coupling (J=7-8 Hz)1:1:1:1:1 (5H total)
MetaDistinct splitting pattern7.1-7.76 distinct peaksMeta coupling (J=1-3 Hz)1:1:1:1:1 (5H total)
ParaSymmetric doublets7.3-7.64 peaks (symmetry)Para pattern symmetry2:2:1 (4H aromatic)

Carbon-13 NMR spectroscopy provides superior resolution for distinguishing all three isomers, with the para-substituted derivative showing fewer signals due to molecular symmetry [19] [35]. Two-dimensional NMR techniques, particularly COSY and HSQC experiments, enable definitive structural assignments through connectivity mapping and correlation analysis [19] [31].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

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Irritant

Wikipedia

2-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione

Dates

Last modified: 08-15-2023

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